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molecular formula C20H27NO4 B8503209 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine

Cat. No. B8503209
M. Wt: 345.4 g/mol
InChI Key: YSAXSWPDOFHENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956389

Procedure details

37.7 g of sodium borohydride are suspended in 1500 cc of anhydrous tetrahydrofuran in an inert atmosphere of nitrogen. To the suspension are added 36 g of amide prepared in part (b), while the mixture is stirred and cooled to 10° C., and there is added also 58 cc of glacial acetic acid. The mixture is warmed under reflux for four hours. At the end of this period, the solvent is evaporated under reduced pressure and the residue is treated with water and then with dilute hydrochloric acid to a full acidity. To the mixture is then added a solution of sodium hydroxide until the pH is alkaline and the material is extracted four times with 300 cc each time of dichloromethane. The organic phase is extracted with dilute hydrochloric acid, the acetic solution is washed with dichloromethane. It is then cooled and made alkaline with potassium carbonate and finally extracted again with four portions of dichloromethane, using 200 cc each time. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated. The residue is the crude amine which is recrystallized from ethanol thus giving a pure product, 28.5 g, yield 75%; m.p. 56°-58° C. A single spot is obtained on T.L.C. (eluent: n-butanol, ethanol, acetic acid, water 60:20:40:10).
Quantity
37.7 g
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
58 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:13][CH2:14][NH:15][C:16](=O)[CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[C:20]([O:26][CH3:27])[CH:19]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12].C(O)CCC>O1CCCC1.O.C(O)(=O)C.C(O)C>[CH3:27][O:26][C:20]1[CH:19]=[C:18]([CH2:17][CH2:16][NH:15][CH2:14][CH2:13][C:7]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:5]([O:4][CH3:3])[CH:6]=2)[CH:23]=[CH:22][C:21]=1[O:24][CH3:25] |f:0.1|

Inputs

Step One
Name
Quantity
37.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
amide
Quantity
36 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCNC(CC1=CC(=C(C=C1)OC)OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Five
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
58 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
At the end of this period, the solvent is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with water
ADDITION
Type
ADDITION
Details
To the mixture is then added a solution of sodium hydroxide until the pH
EXTRACTION
Type
EXTRACTION
Details
the material is extracted four times with 300 cc each time of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with dilute hydrochloric acid
WASH
Type
WASH
Details
the acetic solution is washed with dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
EXTRACTION
Type
EXTRACTION
Details
finally extracted again with four portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
thus giving a pure product, 28.5 g, yield 75%
CUSTOM
Type
CUSTOM
Details
A single spot is obtained on T.L.C

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CCNCCC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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